Beclomethasone 11,17,21-Tripropionate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-10,13,16-trimethyl-3-oxo-11,17-di(propanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41ClO8/c1-7-25(35)38-17-23(34)31(40-27(37)9-3)18(4)14-22-21-11-10-19-15-20(33)12-13-28(19,5)30(21,32)24(16-29(22,31)6)39-26(36)8-2/h12-13,15,18,21-22,24H,7-11,14,16-17H2,1-6H3/t18-,21+,22+,24+,28+,29+,30+,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQMFFOQQWEWAF-YUXIBHLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)OC(=O)CC)C)C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)OC(=O)CC)C)C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41ClO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Structure, Synthesis, and Derivatization Strategies for Beclomethasone 11,17,21 Tripropionate
Beclomethasone (B1667900) 11,17,21-tripropionate is characterized by the addition of three propionate (B1217596) ester groups to the beclomethasone backbone at the 11, 17, and 21 positions. This extensive esterification significantly alters the lipophilicity and other physicochemical properties of the parent compound. The fundamental chemical identifiers for Beclomethasone 11,17,21-tripropionate are detailed below. nih.govscilit.com
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 1709825-83-1 |
| Molecular Formula | C₃₁H₄₁ClO₈ |
| Molecular Weight | 577.11 g/mol |
| IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-10,13,16-trimethyl-3-oxo-11,17-di(propanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
| InChI Key | BJQMFFOQQWEWAF-DGBYXFBUSA-N |
| SMILES | O=C1C=C[C@@]2(C)C(CC[C@]3([H])[C@]2(Cl)C@@H=O)C[C@@]4(C)[C@@]3([H])CC@H[C@]4(OC(CC)=O)C(COC(CC)=O)=O)=C1 |
The synthesis of this compound can be achieved through the direct esterification of beclomethasone. nih.gov One described method involves reacting beclomethasone with an acylating agent, such as propionyl chloride, in the presence of a base and a catalyst. nih.gov This process represents a key derivatization strategy, converting the hydroxyl groups of the parent steroid into propionate esters.
A specific laboratory-scale synthesis involves dissolving beclomethasone in dichloromethane (B109758) under a nitrogen atmosphere and cooling the mixture. nih.gov Pyridine and 4-dimethylaminopyridine (B28879) (DMAP) are added, followed by the slow addition of propionyl chloride. nih.gov The reaction proceeds with stirring at a controlled low temperature. nih.gov Following the reaction, the mixture is neutralized, extracted, and the final product is obtained after concentration and recrystallization from methanol (B129727). nih.gov This tri-esterification is a derivatization that fundamentally alters the parent molecule's properties for research applications.
Advanced Research Strategies
A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. nih.gov This strategy is widely employed to overcome undesirable properties of a parent drug, such as poor water solubility, chemical instability, or low target selectivity. nih.govnih.gov For corticosteroids, prodrug design often focuses on creating water-soluble derivatives for injectable formulations or enhancing absorption. nih.govyoutube.com
The 21-hydroxyl group of corticosteroids is a common site for creating ester prodrugs to improve water solubility. nih.gov For example, phosphate (B84403) or succinate (B1194679) esters can be synthesized to create water-soluble sodium salts that are readily hydrolyzed in vivo by phosphatases or esterases to release the active drug. youtube.com While Beclomethasone (B1667900) 11,17,21-tripropionate is already a tri-ester, the principles of prodrug design could be applied in research by creating derivatives where one or more propionate (B1217596) groups are replaced with a different pro-moiety designed to be cleaved by specific enzymes found in a target tissue.
Another advanced approach involves the use of amino acid or dipeptide prodrugs. nih.gov This strategy has been explored for the corticosteroid prednisolone (B192156) to enhance permeability and bypass cellular efflux pumps like P-glycoprotein (P-gp), which can limit drug absorption. nih.gov In research models, a similar strategy could be conceptualized for Beclomethasone 11,17,21-tripropionate, where conjugation to a peptide carrier could be investigated to modulate its transport across biological membranes.
Conjugation chemistry involves covalently linking a drug molecule to a larger carrier, such as a polymer, nanoparticle, or antibody, to control its delivery and release. nih.govmdpi.com This strategy is a cornerstone of developing targeted drug delivery systems, aiming to concentrate a therapeutic agent at a specific site, like inflamed tissue, thereby maximizing its effect while minimizing systemic exposure. nih.govmdpi.com
For corticosteroids like dexamethasone (B1670325), the 21-hydroxyl group is a suitable and common site for conjugation, as it is not typically essential for the drug's primary anti-inflammatory activity. nih.gov The drug can be attached to a carrier via a linker, which is often designed to be stable in circulation but cleavable under specific conditions, such as the acidic environment of inflamed tissue or the presence of certain enzymes. mdpi.com Common chemical reactions used for conjugation include carbodiimide (B86325) chemistry to form ester or amide bonds. nih.gov
In a research context, this compound could be conjugated to various carriers to study targeted effects. For example, linking it to hyaluronic acid, a biopolymer that targets the CD44 receptor often overexpressed in inflamed tissues, could create a system for investigating site-specific anti-inflammatory activity in preclinical models of arthritis. mdpi.com Similarly, conjugation to nanoparticles or micelles could be used to explore how different release kinetics impact therapeutic outcomes in controlled research settings. researchgate.net
Isotopic labeling is a technique used to track the passage of a molecule through a biological system. wikipedia.org By replacing one or more atoms in a compound with their stable (e.g., ²H, ¹³C) or radioactive (e.g., ³H, ¹⁴C) isotopes, researchers can monitor its absorption, distribution, metabolism, and excretion (ADME) with high precision using methods like mass spectrometry or nuclear magnetic resonance. wikipedia.orgchemicalsknowledgehub.com This is a critical tool in preclinical research for understanding the metabolic fate of a compound.
Several methods exist for introducing isotopic labels into complex steroid molecules, which could be applied to this compound for research purposes:
Deuterium (B1214612) (²H) Labeling: Deuterium can be incorporated into a steroid's structure through various methods, including base-catalyzed exchange reactions using deuterium oxide (D₂O) or reduction of a ketone group using a deuterated reducing agent like sodium borodeuteride. nih.govnih.gov This method is valuable for metabolism studies and as an internal standard for quantitative mass spectrometry. acs.org
Carbon-13 (¹³C) Labeling: The introduction of ¹³C into a steroid backbone is more complex and often requires partial or total synthesis using ¹³C-labeled starting materials or synthons. nih.gov ¹³C-labeled compounds are non-radioactive and are used extensively in metabolic flux analysis and for mechanistic studies. medchemexpress.com
Tritium (B154650) (³H) Labeling: As a radioactive isotope, tritium offers very high sensitivity for detection. It can be introduced into a steroid molecule through methods like catalytic isotopic exchange with tritium gas or by using tritiated building blocks such as tritiated methyl iodide. nih.govmdpi.com Tritium-labeled compounds are frequently used in binding assays and ADME studies, although their handling requires specialized facilities due to radioactivity. mdpi.comoup.com
The choice of isotope depends on the research question, the required sensitivity, and the desired stability of the label, as some peripherally placed labels can be lost during metabolism. chemicalsknowledgehub.com
Table 2: Isotopes for Labeling Steroids in Research Applications
| Isotope | Type | Common Application in Research | Detection Method |
| Deuterium (²H) | Stable | Metabolic pathway tracing, internal standards for quantification | Mass Spectrometry (MS) |
| Carbon-13 (¹³C) | Stable | Metabolic flux analysis, structural analysis, mechanistic studies | Nuclear Magnetic Resonance (NMR), MS |
| Tritium (³H) | Radioactive | ADME studies, receptor binding assays, autoradiography | Scintillation Counting, Autoradiography |
| Carbon-14 (¹⁴C) | Radioactive | Definitive ADME studies, tracing carbon backbone fate | Accelerator Mass Spectrometry (AMS), Scintillation Counting |
Molecular and Cellular Mechanisms of Action of Beclomethasone 11,17,21 Tripropionate
Receptor Binding Kinetics and Thermodynamics of Beclomethasone (B1667900) 11,17,21-Tripropionate
The initial and most critical step in the mechanism of action of beclomethasone is the binding of its active metabolite to the glucocorticoid receptor. This interaction is characterized by high affinity and selectivity, which are key determinants of the drug's potency.
Beclomethasone 11,17,21-tripropionate itself has a low affinity for the glucocorticoid receptor. Its therapeutic efficacy is dependent on its rapid hydrolysis by esterases in tissues to form the highly active metabolite, beclomethasone-17-monopropionate (17-BMP). In vitro studies have demonstrated that 17-BMP possesses a very high binding affinity for the human glucocorticoid receptor. This affinity is approximately 13 times that of dexamethasone (B1670325), 6 times that of triamcinolone (B434) acetonide, and 1.5 times that of budesonide. In contrast, beclomethasone dipropionate has a much lower relative receptor affinity. This significant increase in affinity upon metabolic activation underscores the importance of the monopropionate form in mediating the drug's effects.
Table 1: Relative Glucocorticoid Receptor Binding Affinity of Beclomethasone Metabolites and Other Corticosteroids
| Compound | Relative Receptor Affinity (Dexamethasone = 100) |
|---|---|
| Beclomethasone-17-Monopropionate (17-BMP) | 1345 |
| Fluticasone Propionate (B1217596) | 1800 |
| Mometasone Furoate | 2180 |
| Budesonide | 935 |
| Beclomethasone Dipropionate | 53 |
| Dexamethasone | 100 |
This table presents a comparison of the relative receptor binding affinities of various corticosteroids. Data is compiled from in vitro studies and illustrates the high affinity of the active metabolite of beclomethasone.
The binding of 17-BMP to the ligand-binding domain of the glucocorticoid receptor induces a significant conformational change in the receptor protein. This allosteric modulation is a crucial step that triggers the dissociation of a chaperone complex, which includes heat shock proteins (HSPs) and immunophilins, from the unbound receptor in the cytoplasm. This dissociation unmasks the nuclear localization signals on the GR, leading to the translocation of the activated ligand-receptor complex into the nucleus. The specific conformational changes induced by different glucocorticoids can vary and may contribute to their distinct biological activity profiles. While it is known that different synthetic corticosteroids can induce different GR conformations, specific details on the conformational dynamics induced by beclomethasone-17-monopropionate are not extensively documented in publicly available research.
Downstream Intracellular Signaling Cascades Triggered by this compound
Once the activated 17-BMP-GR complex enters the nucleus, it modulates the transcription of a wide array of genes, leading to the anti-inflammatory, immunosuppressive, and anti-proliferative effects of the drug. These actions are primarily genomic, but non-genomic effects have also been described.
The genomic actions of the 17-BMP-GR complex are mediated through two main mechanisms: transactivation and transrepression.
Transactivation: The activated GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. This binding leads to the increased transcription of anti-inflammatory genes. A study evaluating the effect of 17-BMP on lung macrophages from COPD patients and control subjects demonstrated the transactivation of glucocorticoid-sensitive genes such as FK506 binding protein 51 (FKBP51) and glucocorticoid-induced leucine (B10760876) zipper (GILZ). Both genes are known to be involved in the negative feedback regulation of the glucocorticoid response.
Transrepression: The 17-BMP-GR complex can also repress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This is a major mechanism for the anti-inflammatory effects of glucocorticoids. In lung macrophages, 17-BMP has been shown to suppress the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα), interleukin-6 (IL-6), and CXCL8.
While genome-wide analyses using techniques like RNA-sequencing (RNA-Seq) and Chromatin Immunoprecipitation-sequencing (ChIP-Seq) have been employed to study the effects of other glucocorticoids like dexamethasone and fluticasone, specific and comprehensive data for this compound or its active metabolite are limited in publicly accessible literature. Such studies would provide a more detailed map of the genes and regulatory elements directly targeted by the 17-BMP-GR complex.
The function of the glucocorticoid receptor is intricately regulated by various post-translational modifications, including phosphorylation, acetylation, and ubiquitination. These modifications can influence the receptor's stability, nuclear translocation, DNA binding, and interaction with other proteins.
One study investigated the phosphorylation of the glucocorticoid receptor in lung macrophages in response to 17-BMP. Glucocorticoid receptor phosphorylation was found to be similar between COPD patients and controls following treatment with 17-BMP, suggesting that this aspect of GR function may not be altered in COPD. The glucocorticoid receptor interacts with a multitude of co-activator and co-repressor proteins that fine-tune its transcriptional activity. The specific protein-protein interactions can be cell-type and ligand-specific, contributing to the diverse effects of glucocorticoids in different tissues.
In addition to the well-characterized genomic mechanisms that occur over hours, glucocorticoids can also exert rapid, non-genomic effects that are independent of gene transcription and protein synthesis. These effects are thought to be mediated through interactions with membrane-bound glucocorticoid receptors or by modulating the activity of intracellular signaling molecules.
Studies have suggested that high concentrations of beclomethasone can elicit non-genomic actions. For instance, a study on equine lung slices demonstrated that beclomethasone dipropionate could rapidly inhibit bronchoconstriction caused by leukotriene C4. The short incubation time of 30 minutes suggested a non-genomic mechanism, as it is too brief for significant transcriptional changes to occur. These rapid actions may involve the activation of second messengers like Ca²⁺-dependent protein kinases and cAMP.
Interaction of this compound with Cellular Components (e.g., Enzymes, Transporters)
Specific studies detailing the direct interaction of this compound with cellular enzymes and transporters are limited. For the closely related compound, Beclomethasone Dipropionate, it is known to be a prodrug that undergoes rapid and extensive hydrolysis by esterase enzymes to form its active metabolites. drugbank.comnih.gov The primary active metabolite, Beclomethasone 17-monopropionate, exhibits a high affinity for the glucocorticoid receptor. nih.gov The metabolism of Beclomethasone Dipropionate is also mediated by cytochrome P450 3A (CYP3A) enzymes. drugbank.comnih.gov
However, dedicated research on the enzymatic hydrolysis, metabolic pathways, and transporter interactions for this compound is not well-documented. It is plausible that it would also be a substrate for esterases, but specific kinetic data and metabolite identification are not available in the reviewed literature.
Table 1: Cellular Components Interacting with Related Beclomethasone Esters
| Interacting Cellular Component | Related Compound | Type of Interaction | Research Finding |
|---|---|---|---|
| Esterases | Beclomethasone Dipropionate | Enzymatic Hydrolysis | Rapidly hydrolyzes the prodrug to active metabolites. drugbank.comnih.gov |
| Cytochrome P450 3A (CYP3A) | Beclomethasone Dipropionate | Metabolism | Contributes to the metabolic clearance of the compound. drugbank.comnih.gov |
| Glucocorticoid Receptor | Beclomethasone 17-monopropionate | Receptor Agonism | The active metabolite binds with high affinity to mediate anti-inflammatory effects. nih.govnih.gov |
This table summarizes findings for closely related beclomethasone esters due to the absence of specific data for this compound.
Molecular Modeling and Computational Approaches to Elucidate this compound Mechanisms
A thorough search of scientific databases reveals a lack of specific molecular modeling or computational studies focused on this compound. Such studies are crucial for understanding the three-dimensional aspects of drug-receptor interactions, predicting binding affinities, and elucidating metabolic pathways at a molecular level.
For glucocorticoids in general, computational approaches are used to model their interaction with the glucocorticoid receptor, predict metabolic stability, and design new derivatives with improved therapeutic profiles. These methods often include molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies.
The absence of such studies for this compound means that its precise binding mode to the glucocorticoid receptor, its conformational dynamics, and the structural basis for its potential interactions with metabolizing enzymes remain uncharacterized from a computational perspective.
Table 2: Status of Molecular Modeling for this compound
| Computational Approach | Target | Status |
|---|---|---|
| Molecular Docking | Glucocorticoid Receptor | No specific studies found. |
| Molecular Dynamics Simulations | This compound in complex with receptors or enzymes | No specific studies found. |
| QSAR Studies | Glucocorticoid activity of this compound | No specific studies found. |
This table reflects the current lack of available computational research specifically for this compound.
Preclinical Pharmacological Investigations of Beclomethasone 11,17,21 Tripropionate in in Vitro and Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of Beclomethasone (B1667900) 11,17,21-Tripropionate in Non-Human Biological Systems
The ADME profile of a drug candidate provides critical insights into its bioavailability, site of action, and persistence in the body. For corticosteroids, these parameters are crucial in balancing therapeutic efficacy with potential systemic side effects.
In vitro permeability models, such as the Caco-2 cell line, are standard tools for predicting the oral absorption of drugs. These cells, derived from human colorectal adenocarcinoma, differentiate to form a monolayer of polarized enterocytes, mimicking the intestinal barrier. While specific data for Beclomethasone 11,17,21-Tripropionate is not extensively available in published literature, inferences can be drawn from the behavior of other corticosteroids in such systems. Generally, corticosteroids, being lipophilic molecules, are expected to exhibit good permeability across the Caco-2 monolayer.
| Compound | Permeability Model | Key Findings |
| General Corticosteroids | Caco-2 Cell Monolayer | Expected to have good to high permeability due to lipophilic nature. |
Following absorption, the distribution of a drug to its target tissues and potential accumulation in off-target sites are key determinants of its efficacy and safety. For inhaled corticosteroids like beclomethasone derivatives, high concentrations in the lungs are desirable, with minimal systemic distribution.
Studies on beclomethasone dipropionate (BDP) have shown that after administration, it is rapidly cleared from the plasma. nih.gov The volume of distribution at steady state (Vss) for BDP is relatively small, suggesting limited distribution into deep tissues. nih.gov However, its active metabolite, beclomethasone-17-monopropionate (B-17-MP), exhibits a much larger Vss, indicating more extensive tissue distribution. nih.gov This suggests that while the parent drug may have a short systemic presence, its active metabolite is more widely distributed. It is plausible that this compound would follow a similar pattern, with rapid metabolism influencing its distribution profile.
The metabolism of beclomethasone esters is a critical activation step. Beclomethasone dipropionate is known to be a prodrug that undergoes rapid hydrolysis by esterase enzymes to form its pharmacologically active metabolite, beclomethasone-17-monopropionate (B-17-MP). nih.govnih.gov Further hydrolysis leads to the formation of the less active beclomethasone-21-monopropionate (B-21-MP) and the inactive beclomethasone. nih.govnih.gov
It is highly probable that this compound is also a prodrug that is metabolized in a stepwise manner. The initial hydrolysis would likely occur at the C-21 position, followed by further de-esterification. In addition to hydrolysis, cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, have been shown to be involved in the metabolism of BDP, leading to the formation of hydroxylated and dehydrogenated metabolites that are considered inactive. nih.gov
Table of Identified Metabolites of Beclomethasone Dipropionate:
| Metabolite | Metabolic Process | Enzymes Involved | Pharmacological Activity |
| Beclomethasone-17-monopropionate (B-17-MP) | Hydrolysis | Esterases | Active |
| Beclomethasone-21-monopropionate (B-21-MP) | Hydrolysis | Esterases | Less Active |
| Beclomethasone | Hydrolysis | Esterases | Inactive |
| Hydroxylated and Dehydrogenated Metabolites | Oxidation | CYP3A4, CYP3A5 | Inactive |
The elimination of beclomethasone and its metabolites from the body occurs through various routes. While specific excretion studies on this compound are not detailed in the available literature, data from beclomethasone dipropionate indicates that excretion is primarily through the feces, with a smaller proportion being eliminated in the urine. This pattern is typical for corticosteroids that undergo extensive hepatic metabolism.
Advanced Analytical Methodologies for Beclomethasone 11,17,21 Tripropionate in Research
Chromatographic Techniques for Separation and Quantification of Beclomethasone (B1667900) 11,17,21-Tripropionate and its Metabolites in Research Samples
Chromatographic techniques are fundamental in the analysis of Beclomethasone 11,17,21-Tripropionate, allowing for the separation of the parent compound from its metabolites and other matrix components. The choice of technique depends on the specific requirements of the research, such as the desired sensitivity, the complexity of the sample, and the need for simultaneous analysis of multiple analytes.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of beclomethasone esters. Reversed-phase HPLC (RP-HPLC) is commonly utilized, often with a C18 column. A typical mobile phase for the separation of beclomethasone dipropionate, a closely related compound, consists of a mixture of methanol (B129727) and water. scielo.br
While UV detection at wavelengths around 254 nm is frequently employed for quantification, its utility is limited to compounds with sufficient chromophores. scielo.br For universal detection of non-volatile analytes like this compound, especially when dealing with metabolites that may lack strong chromophores, alternative detection methods are advantageous.
Charged Aerosol Detection (CAD) is a powerful alternative that offers near-universal response for non-volatile analytes, regardless of their optical properties. In CAD, the HPLC eluent is nebulized, and the resulting aerosol particles are charged and then detected by an electrometer. This provides a response that is proportional to the mass of the analyte.
The following table summarizes typical RP-HPLC conditions used for the analysis of Beclomethasone Dipropionate, which can be adapted for the tripropionate ester.
| Parameter | Condition |
| Column | RP C18 (250 mm x 4.60 mm, 5 µm) |
| Mobile Phase | Methanol:Water (85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Linear Range | 5.0-25.0 µg/mL |
| Correlation Coefficient | >0.999 |
| This data is based on a method developed for Beclomethasone Dipropionate and serves as a representative example. scielo.br |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique, but its application to non-volatile compounds like corticosteroids requires a derivatization step to increase their volatility. Silylation is a common derivatization technique where active hydrogen atoms in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. brjac.com.br This process reduces the polarity and increases the thermal stability of the analyte, making it suitable for GC analysis.
The derivatization of this compound would likely involve reacting the compound with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). brjac.com.br The resulting volatile derivative can then be introduced into the GC-MS system for separation and detection. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule, allowing for confident identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for high-sensitivity and high-selectivity analysis of this compound and its metabolites in complex biological matrices. This technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.
In a typical LC-MS/MS method for the analysis of beclomethasone dipropionate and its metabolites, a C8 column is used with a gradient mobile phase consisting of methanol and an ammonium (B1175870) formate (B1220265) buffer. nih.gov Detection is achieved using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov This mode allows for the specific detection of the parent ion and its characteristic fragment ions, significantly reducing background noise and enhancing sensitivity.
Collision-induced dissociation (CID) studies on the protonated molecules of beclomethasone esters reveal characteristic fragmentation pathways that are crucial for their identification. nih.gov For instance, the fragmentation of the protonated molecule of beclomethasone dipropionate provides a basis for predicting the fragmentation of this compound.
The following table presents the detection limits achieved for Beclomethasone Dipropionate (BDP) and its metabolites in equine plasma and urine using a sensitive LC-MS/MS method.
| Analyte | Matrix | Detection Limit (pg/mL) |
| BDP | Plasma | 13 |
| Beclomethasone 17-Monopropionate (B17P) | Plasma | 13 |
| Beclomethasone (BOH) | Plasma | 25 |
| Beclomethasone 21-Monopropionate (B21P) | Plasma | 50 |
| BOH | Urine | 25 |
| This data highlights the exceptional sensitivity of LC-MS/MS for the analysis of beclomethasone and its metabolites. nih.govresearchgate.net |
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) is an emerging chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC offers several advantages over traditional HPLC, including faster analysis times, lower solvent consumption, and unique selectivity, particularly for chiral separations and the analysis of lipids and steroids.
While specific applications of SFC for this compound are not widely documented, its utility for the analysis of other steroids suggests its potential for this compound. researchgate.net SFC can be coupled with various detectors, including mass spectrometry (SFC-MS), providing a powerful tool for the analysis of complex samples. The technique's ability to handle thermally labile and non-volatile compounds makes it a promising area for future research in the analysis of beclomethasone esters.
Spectroscopic Characterization Techniques for this compound
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. These methods provide detailed information about the molecular structure, connectivity, and stereochemistry of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including complex esters like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a complete understanding of the molecular structure.
1D NMR (¹H and ¹³C):
¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts of the protons in the propionate (B1217596) groups and the steroid backbone would be characteristic.
¹³C NMR provides information about the number of different types of carbon atoms in the molecule. The chemical shifts of the carbonyl carbons in the ester groups and the carbons of the steroid nucleus are key identifiers.
2D NMR:
Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, helping to establish the connectivity of the proton network within the molecule.
Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the different fragments of the molecule and confirming the positions of the propionate ester groups.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule. In the context of this compound, these methods are instrumental in confirming the presence of its characteristic chemical moieties.
Infrared Spectroscopy (IR): The IR spectrum of this compound would exhibit distinct absorption bands corresponding to its various functional groups. The presence of carbonyl groups (C=O) from the propionate esters and the ketone in the steroid nucleus would result in strong absorption bands typically in the region of 1700-1750 cm⁻¹. The C-O stretching vibrations of the ester groups would also be evident. Additionally, the C-Cl stretching vibration would produce a characteristic band, and the various C-H stretching and bending vibrations of the steroid backbone and propionate chains would be observed.
| Functional Group | Expected Wavenumber Range (cm⁻¹) in IR Spectroscopy |
| C=O (Ketone and Esters) | 1700 - 1750 |
| C-O (Esters) | 1000 - 1300 |
| C-Cl | 600 - 800 |
| C-H (stretching) | 2850 - 3000 |
| C-H (bending) | 1350 - 1480 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis and purity assessment of compounds that contain chromophores, which are parts of a molecule that absorb UV or visible light.
This compound possesses a chromophore in its steroidal structure, specifically the α,β-unsaturated ketone system in the A-ring. This allows for its detection and quantification using UV-Vis spectrophotometry. Research has shown that Beclomethasone Dipropionate, a closely related compound, has a maximum absorbance (λmax) at approximately 238-240 nm in methanol. ijbpas.comresearchgate.net This characteristic absorption is utilized to determine the concentration of the drug in solutions.
A study on the simultaneous estimation of Formoterol Fumarate and Beclomethasone Dipropionate in metered-dose inhalers demonstrated linearity for Beclomethasone Dipropionate in the concentration range of 10-30 µg/mL at a wavelength of 240 nm. researchgate.net Another study developed a UV spectrophotometric method for Beclomethasone Dipropionate that was found to be accurate and linear within a concentration range of 6–18 µg/mL. ijbpas.com These methods, once validated, provide a simple, rapid, and cost-effective means for routine quality control and purity checks.
| Parameter | Finding | Reference |
| λmax of Beclomethasone Dipropionate | ~238-240 nm | ijbpas.comresearchgate.net |
| Linearity Range (Method 1) | 10-30 µg/mL | researchgate.net |
| Linearity Range (Method 2) | 6–18 µg/mL | ijbpas.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, which has a molecular formula of C₃₁H₄₁ClO₈ and a molecular weight of approximately 577.11 g/mol , MS provides definitive identification. lgcstandards.comsynthinkchemicals.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for analyzing this compound and its metabolites in complex biological matrices. nih.gov Under electrospray ionization (ESI), the compound can form protonated molecules [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion generates a unique fragmentation pattern that can be used for structural confirmation. nih.gov
Studies on the related compound, Beclomethasone Dipropionate, have detailed its fragmentation pathways. nih.gov The loss of the propionate groups is a common fragmentation event. Research has also shown the formation of solvent adducts, such as with acetonitrile, under certain ESI conditions. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the molecule and its fragments. scielo.br
| Parameter | Value | Source |
| Molecular Formula | C₃₁H₄₁ClO₈ | lgcstandards.comsynthinkchemicals.com |
| Molecular Weight | ~577.11 g/mol | lgcstandards.comsynthinkchemicals.com |
| Ionization Technique | Electrospray Ionization (ESI) | nih.gov |
| Common Fragmentation | Loss of propionate groups | nih.govscielo.br |
X-Ray Crystallography for Solid-State Structure Determination of this compound
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about the molecular geometry, conformation, and intermolecular interactions of this compound in its solid state.
While specific crystallographic data for this compound is not widely published, studies on the closely related Beclomethasone Dipropionate (BDP) provide valuable insights. For instance, the crystal structure of a BDP ethanol (B145695) solvate has been determined, revealing how the steroid molecules are packed and interact through hydrogen bonding and other forces. researchgate.net Such information is critical for understanding the physicochemical properties of the solid drug substance, including its stability, solubility, and dissolution rate, which are important factors in pharmaceutical development. The formation of different crystal forms, or polymorphs, can also be identified and characterized using this technique.
Capillary Electrophoresis and Related Separation Sciences for this compound Analysis
Capillary electrophoresis (CE) and related techniques offer high-efficiency separations and are valuable alternatives to high-performance liquid chromatography (HPLC) for the analysis of pharmaceuticals. These methods are characterized by their low sample and solvent consumption.
The application of CE to the analysis of this compound would involve the development of a method based on its migration in an electrolyte solution under the influence of an electric field. The separation can be optimized by adjusting parameters such as the buffer composition, pH, and applied voltage. Micellar electrokinetic chromatography (MEKC), a mode of CE, is particularly well-suited for the separation of neutral compounds like corticosteroids. This technique could be employed for the purity assessment of this compound and for the separation of its related impurities.
Bioanalytical Method Validation for Preclinical Research Samples (e.g., animal tissues, cell lysates)
The validation of bioanalytical methods is a critical requirement for preclinical research to ensure the reliability and reproducibility of the data generated. europa.eueuropa.eu When analyzing this compound in biological matrices such as animal tissues and cell lysates, the analytical method must be rigorously validated.
According to regulatory guidelines, bioanalytical method validation includes the assessment of several key parameters: europa.eueuropa.eu
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Accuracy: The closeness of the measured concentration to the true concentration.
Precision: The degree of scatter between a series of measurements.
Calibration Curve: The relationship between the instrumental response and the concentration of the analyte.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
A sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine has been developed and validated. nih.govresearchgate.net The validation of such methods in preclinical research ensures that the concentration data obtained from animal studies are accurate and can be confidently used to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.
| Validation Parameter | Description |
| Selectivity | Differentiating the analyte from other matrix components. |
| Accuracy | Closeness of measured value to the true value. |
| Precision | Reproducibility of measurements. |
| Calibration Curve | Demonstrating the response-concentration relationship. |
| LLOQ | Lowest quantifiable concentration with acceptable accuracy and precision. |
| Stability | Analyte stability under various conditions. |
Formulation Science and Drug Delivery System Research for Beclomethasone 11,17,21 Tripropionate Preclinical/in Vitro Focus
Physicochemical Characterization of Beclomethasone (B1667900) 11,17,21-Tripropionate in Relation to Formulation Development
A thorough understanding of a drug's physicochemical properties is a prerequisite for designing stable and effective formulations. For Beclomethasone 11,17,21-Tripropionate, which is closely related to the widely studied Beclomethasone Dipropionate (BDP), these characteristics dictate its behavior in various delivery systems.
The solubility and dissolution rate are critical parameters that influence the bioavailability of a drug. Beclomethasone Dipropionate (BDP), a structural analogue, is known to be a poorly water-soluble drug. nih.gov Research indicates its aqueous solubility is in the range of 0.1 to 2.4 µg/mL. mdpi.com One study reported an aqueous solubility of 0.16 μg/mL, highlighting the challenge in developing aqueous-based formulations. nih.gov
To overcome this limitation, studies have explored various solubilization techniques. The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in combination with co-solvents like ethanol (B145695), has been shown to significantly enhance the solubility of BDP. mdpi.com The solubility has also been determined in various organic solvents, which is relevant for the development of solution-based formulations, such as those for metered-dose inhalers. researchgate.net
The dissolution rate of BDP particles has been found to be dependent on their morphology and the type of propellant used in aerosol formulations. A comparative study of different hydrofluoroalkane (HFA) propellants showed a rank order of dissolution rate as HFA134a > HFO1234ze(E) > HFA152a, which was attributed to differences in the resulting particle size and morphology. monash.edu
Table 1: Solubility of Beclomethasone Dipropionate (BDP) in Various Media
| Medium | Solubility | Reference |
|---|---|---|
| Pure Water | 0.1 - 2.4 µg/mL | mdpi.com |
| Pure Water | 0.16 µg/mL | nih.gov |
| Pure Water | 0.28 ± 0.10 µg/mL | mdpi.com |
| Aqueous HP-β-CD Solution | Increased with HP-β-CD concentration | mdpi.com |
| Acetone | Temperature-dependent | researchgate.net |
| Methanol (B129727) | Temperature-dependent | researchgate.net |
The solid-state properties of an active pharmaceutical ingredient, including polymorphism and the formation of solvates, can significantly impact its stability, dissolution, and bioavailability. Research on BDP has revealed the existence of multiple crystalline and amorphous forms. purdue.edu
Studies have identified at least four crystalline phases: two anhydrous polymorphs (Polymorph I and Polymorph II) and two solvates, specifically a propellant 11 solvate and a monohydrate. purdue.edu The transformation kinetics between these forms have been investigated. For instance, the monohydrate form can convert to Polymorph II upon dehydration, which subsequently transforms into the more stable Polymorph I. purdue.edu The anhydrous form has been found to be more densely packed than the monohydrate form. researchgate.net The propellant 11 solvate can transform into a metastable amorphous form, which then converts to an anhydrous form. purdue.edu These transformations are critical to consider during formulation and storage, as they can alter the physical properties and performance of the final product.
Table 2: Polymorphic and Solvate Forms of Beclomethasone Dipropionate (BDP)
| Form | Description | Key Characteristics | Reference |
|---|---|---|---|
| Polymorph I | Anhydrous | Considered a stable anhydrous form. | purdue.edu |
| Polymorph II | Anhydrous | A less stable anhydrous form, an intermediate in the dehydration of the monohydrate. | purdue.edu |
| Monohydrate | Solvate | Contains one molecule of water per molecule of BDP. Can transform to anhydrous forms upon desolvation. | purdue.eduresearchgate.net |
| Propellant 11 Solvate | Solvate | A clathrate formed with trichloromonofluoromethane (CFC-11). Subject to stability issues. | purdue.eduresearchgate.net |
Stability testing is essential to ensure that a drug formulation maintains its integrity, potency, and performance over its shelf life. For BDP, stability is particularly relevant for solvated forms used in aerosol products, which have shown susceptibility to transformation. purdue.edu
In a research setting, the stability of a BDP enema formulation suspended in a carbomer-water gel was evaluated. The study found no degradation of BDP over a 4-week period at 20°C. nih.gov When combined with mesalazine, BDP remained stable for 44 days at temperatures of 4°C, 20°C, and 37°C. nih.gov However, the combination formulation showed a progressive darkening in color at higher temperatures, likely due to the degradation of mesalazine. nih.gov
The stability of novel formulations has also been assessed. Lyophilized BDP-loaded sterically stabilized nanomicelles (SSMs) were studied for long-term stability at various temperatures, including -20°C, 4°C, and 28°C, indicating that storage temperature significantly affects the final solubilization efficiency. nih.gov
Table 3: Stability of Beclomethasone Dipropionate (BDP) in Research Formulations
| Formulation | Storage Conditions | Duration | Outcome | Reference |
|---|---|---|---|---|
| BDP Enema (Carbomer-water gel) | 20°C | 4 weeks | No degradation of BDP measured. | nih.gov |
| BDP/Mesalazine Combination Enema | 4°C, 20°C, 37°C | 44 days | No degradation of BDP measured; slight coloring at 4°C, progressive darkening at 20°C and 37°C. | nih.gov |
| Aqueous Dispersion of BDP-SSMs | 28°C ± 3°C, 70% ± 10% RH | Short-term | Assessed for stability. | nih.gov |
Development and Characterization of Novel Delivery Systems for Preclinical Investigation
To address challenges such as poor solubility and to improve targeted delivery, researchers have explored various novel delivery systems for corticosteroids. These advanced formulations aim to enhance the therapeutic index by increasing local drug concentration and reducing systemic exposure.
Nanoparticle-based systems offer a promising approach for targeted drug delivery, particularly for respiratory conditions. nih.gov For BDP, nanosuspensions of drug nanocrystals have been developed using techniques like wet media milling, with stabilizers such as Poloxamer 188. nih.gov These nanosuspensions have been characterized using methods including transmission electron microscopy (TEM) and photon correlation spectroscopy (PCS). nih.govresearchgate.net Research has even explored the feasibility of delivering these BDP nanocrystals through the aerosol produced by an electronic cigarette, suggesting novel avenues for administration. nih.gov
The technology of rapid expansion of supercritical solutions (RESS) has been employed to micronize BDP, producing particles with a size range of 0.2–1.0 μm. nih.gov Such particles are suitable for inhalation and can be used in next-generation dry powder inhalers (DPIs). nih.gov Both polymeric nanoparticles (PNPs) and lipid nanoparticles (LNPs) are considered versatile carriers for delivering anti-inflammatory agents like BDP via inhalation. nih.gov
Table 4: Characteristics of Nanoparticle-Based Systems for Beclomethasone Dipropionate (BDP)
| Nanoparticle System | Preparation Method | Key Characteristics | Investigated Application | Reference |
|---|---|---|---|---|
| Nanocrystal Nanosuspension | Wet media milling | Stabilized with Poloxamer 188; characterized by TEM, PCS, XRD, and FTIR. | Delivery via electronic cigarette aerosol. | nih.govresearchgate.net |
Liposomes and micelles are self-assembling colloidal carriers that can encapsulate hydrophobic drugs like BDP, improving their solubility and modifying their release profiles.
Liposomal Formulations: BDP has been successfully incorporated into liposomes and hyalurosomes (liposomes decorated with hyaluronic acid). One study produced small, unilamellar and bilamellar vesicles of approximately 117 nm with a negative surface charge. nih.gov These formulations were stable for five months at room temperature and were shown to be suitable for nebulization, capable of reaching the deeper airways in in vitro impactor studies. nih.gov Another approach involves proliposome powders, which are dry, free-flowing particles that form a liposomal suspension upon hydration. semanticscholar.org These have been prepared by spray-drying BDP with lipids and lactose carriers for pulmonary delivery. semanticscholar.org
Micellar Formulations: Sterically stabilized phospholipid nanomicelles (SSMs) have proven highly effective at solubilizing BDP. nih.govnih.gov Research has shown that SSMs can increase the solubility of BDP by approximately 1300 times compared to its intrinsic aqueous solubility. nih.govnih.gov These BDP-loaded SSMs are typically small, with a particle size of around 20 nm, and exhibit a negative zeta potential of about -28 mV. nih.gov The micellar system was also found to slow the release of the encapsulated BDP. nih.gov
Table 5: Characteristics of Liposomal and Micellar Formulations for Beclomethasone Dipropionate (BDP)
| Delivery System | Formulation Details | Size | Zeta Potential | Key Findings | Reference |
|---|---|---|---|---|---|
| Liposomes/Hyalurosomes | Phospholipid vesicles modified with mucin. | ~117 nm | ~ -11 mV | Stable for 5 months at room temperature; suitable for nebulization. | nih.gov |
| Proliposomes | Spray-dried powder with SPC lipid and lactose carriers. | N/A | N/A | Designed for pulmonary drug delivery via DPIs. | semanticscholar.org |
Microencapsulation Techniques for Sustained Release in Research Models
There is no available scientific literature detailing the microencapsulation of this compound for sustained release in research models. Studies on related compounds, such as Beclomethasone Dipropionate, have explored various polymeric microparticles to achieve controlled release profiles for pulmonary delivery, but this research cannot be extrapolated to the tripropionate ester due to differences in physicochemical properties that would affect encapsulation efficiency and release characteristics.
Topical and Inhaled Delivery Systems for Animal Model Applications
No studies describing the development or application of topical or inhaled delivery systems specifically for this compound in animal models were found. Research into inhaled therapies has focused extensively on optimizing the particle size and aerosol performance of Beclomethasone Dipropionate formulations for both preclinical and clinical use, employing techniques like supercritical fluid processing to create particles suitable for pulmonary delivery nih.govnih.govmdpi.com. However, formulation strategies and performance data for the tripropionate compound in animal models are not documented.
In Vitro Release Kinetics and Permeation Studies from Research Formulations
Data on the in vitro release kinetics and permeation of this compound from any research formulation are absent from the published literature. While numerous studies have characterized the dissolution and permeation of Beclomethasone Dipropionate from various formulations to predict in vivo performance, no such investigations have been reported for the tripropionate derivative mdpi.comnih.gov. The addition of a third propionate (B1217596) group at the 11-position would significantly alter the molecule's lipophilicity and other physical properties, making direct comparisons to the dipropionate ester's release and permeation profiles scientifically invalid.
Biopharmaceutical Considerations in Preclinical Formulation Development for this compound
Specific biopharmaceutical considerations for the preclinical formulation of this compound have not been discussed in the scientific literature. Key biopharmaceutical challenges for corticosteroids like Beclomethasone Dipropionate include poor aqueous solubility and rapid metabolism drugbank.comnih.gov. Formulation strategies for BDP often focus on solubility enhancement and targeted delivery to maximize local activity and minimize systemic exposure mdpi.comnih.gov. Without experimental data on the solubility, stability, and metabolic profile of this compound, no specific biopharmaceutical strategies can be detailed for its preclinical development.
Computational and in Silico Research on Beclomethasone 11,17,21 Tripropionate
Molecular Docking and Molecular Dynamics Simulations of Beclomethasone (B1667900) 11,17,21-Tripropionate with Target Receptors
Molecular docking and molecular dynamics (MD) simulations are pivotal in understanding how Beclomethasone 11,17,21-Tripropionate interacts with its primary target, the glucocorticoid receptor (GR). These computational methods allow for the visualization and analysis of the binding process at an atomic level.
Molecular Docking:
Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor. While specific docking studies on this compound are not extensively published, research on the closely related Beclomethasone Dipropionate (BDP) and its derivatives provides significant insights. In silico molecular docking studies have demonstrated that BDP derivatives exhibit favorable binding interactions within the ligand-binding domain of the glucocorticoid receptor. nih.govdntb.gov.ua These studies reveal that specific structural modifications can enhance the binding affinity. For instance, certain derivatives have shown strong binding affinity comparable to co-crystallized ligands. nih.govdntb.gov.ua The interactions typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the GR's binding pocket.
Molecular Dynamics Simulations:
Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex, revealing the stability of the binding and the conformational changes that may occur over time. MD simulations have been performed on the glucocorticoid receptor's DNA-binding domain (GR-DBD), both in its free form and when complexed with DNA. nih.gov These simulations have shown that the binding of the GR to DNA can induce conformational changes, and that specific mutations can alter these dynamics. uu.nl Furthermore, MD simulations of the GR in complex with various steroids have highlighted the importance of the receptor's flexibility and the role of water molecules in mediating the binding process. While not specific to this compound, these studies provide a framework for understanding how it and other corticosteroids modulate GR function. nih.goviaajournals.org The dynamic nature of these interactions is crucial for the transactivation and transrepression of genes that underpin the anti-inflammatory effects of glucocorticoids. iaajournals.org
Table 1: Key Amino Acid Residues in the Glucocorticoid Receptor Involved in Ligand Binding (Based on Homologous Systems)
| Amino Acid Residue | Type of Interaction | Reference |
| Gln570 | Hydrogen Bond | nih.gov |
| Asn564 | Hydrogen Bond | nih.gov |
| Arg611 | Hydrogen Bond | nih.gov |
| Met560 | Hydrophobic/Alkyl | nih.gov |
| Leu563 | Hydrophobic/Alkyl | nih.gov |
| Met604 | Hydrophobic/Alkyl | nih.gov |
| Gln642 | Hydrophobic/Alkyl | nih.gov |
| Tyr735 | Hydrophobic/π-Alkyl | nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.govacs.org These methods can provide a deep understanding of a molecule's geometry, charge distribution, and reactivity. For corticosteroids, quantum chemical calculations can help to rationalize experimental observations, such as collision cross sections in mass spectrometry, by providing theoretical values for comparison. nih.govacs.org
While specific quantum chemical studies on this compound are not widely available, the principles of these calculations are broadly applicable. Such studies would involve optimizing the molecule's geometry to find its most stable conformation and then calculating various electronic descriptors. These descriptors can include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's ability to donate and accept electrons, respectively. The electrostatic potential map can also be calculated to identify regions of the molecule that are electron-rich or electron-poor, providing clues about its potential interaction sites.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For corticosteroids, QSAR studies have been performed to understand the structural requirements for binding to corticosteroid-binding globulin (CBG) and the glucocorticoid receptor. nih.govnih.govresearchgate.net
These studies typically involve calculating a variety of molecular descriptors for a set of corticosteroid analogs with known binding affinities. These descriptors can be constitutional, geometrical, physicochemical, or electronic in nature. nih.govresearchgate.net By applying statistical methods, a mathematical model is developed that can predict the biological activity of new, untested analogs.
A multi-target QSAR approach has been used to simultaneously evaluate the binding affinities of steroids to both CBG and sex hormone-binding globulin (SHBG). nih.govresearchgate.net Such models have highlighted the importance of specific electronic and steric descriptors in determining the binding affinity of steroidal compounds. nih.govresearchgate.net For this compound, QSAR models could be developed to guide the design of new analogs with improved potency or selectivity. These models could help identify which structural modifications are likely to enhance the desired therapeutic effects while minimizing potential side effects.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Corticosteroids
| Descriptor Type | Example | Relevance | Reference |
| Electronic | Wang-Ford charges | Relates to electrostatic interactions with the receptor | nih.gov |
| Physicochemical | LogP (lipophilicity) | Influences membrane permeability and binding | nih.gov |
| Steric/Symmetry | Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule | nih.gov |
| 2D Autocorrelation | GATS4m | Encodes information about the spatial distribution of atomic properties | nih.govresearchgate.net |
| Distance Distribution | RDF045m | Describes the radial distribution of atoms in the molecule | nih.govresearchgate.net |
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties of this compound
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of drug discovery and development. In silico ADME models can help to identify potential liabilities of a drug candidate early in the process.
For corticosteroids, in silico tools can predict a range of ADME properties. For instance, a study on betamethasone (B1666872) dipropionate and its biotransformed products utilized the SwissADME tool to assess physicochemical properties, pharmacokinetics, and drug-likeness. nih.gov This analysis predicted properties such as oral bioavailability and the octanol/water partition coefficient, which are important for drug-like characteristics. nih.gov
For this compound, similar in silico ADME predictions can be made. These would likely involve the calculation of properties such as:
Absorption: Prediction of oral bioavailability and intestinal absorption.
Distribution: Prediction of plasma protein binding and blood-brain barrier penetration.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes. Beclomethasone dipropionate is known to be metabolized by CYP3A enzymes. nih.gov
Excretion: Prediction of the likely routes of elimination from the body.
Table 3: Predicted ADME Properties for a Representative Corticosteroid (Betamethasone Analog)
| Property | Predicted Value/Classification | Significance | Reference |
| Molecular Weight | 390.45 g/mol | Influences diffusion and transport | nih.gov |
| LogP (Octanol/Water Partition Coefficient) | 2.23 | Indicator of lipophilicity and membrane permeability | nih.gov |
| Human Intestinal Absorption | High | Predicts good absorption from the gut | nih.gov |
| Blood-Brain Barrier Permeant | No | Suggests limited central nervous system side effects | nih.gov |
| P-glycoprotein Substrate | Yes | May be subject to efflux from cells | nih.gov |
Chemoinformatics and Data Mining Approaches for this compound Related Research
Chemoinformatics applies computational methods to analyze large datasets of chemical and biological information. For steroids, chemoinformatic tools have been used to explore the chemical space of natural compounds and to understand the relationship between their structural properties and biological functions.
A chemoinformatic analysis of a large set of natural steroids revealed that simple topological and physicochemical descriptors are closely related to their biological roles and biosynthetic origins. This type of analysis can be applied to a dataset of synthetic corticosteroids, including this compound and its analogs, to:
Assess chemical diversity: Understand the range of chemical structures and properties within a library of compounds.
Identify structure-activity trends: Mine data to find correlations between structural features and biological activities.
Virtual screening: Screen large compound libraries to identify potential new glucocorticoid receptor modulators.
Predictive modeling: Build models to predict the properties of novel compounds before they are synthesized.
By leveraging these chemoinformatic approaches, researchers can accelerate the discovery and development of new corticosteroids with improved therapeutic profiles.
Emerging Research Methodologies and Future Directions for Beclomethasone 11,17,21 Tripropionate Studies
Application of Advanced Omics Technologies (Proteomics, Metabolomics, Lipidomics) in Elucidating Beclomethasone (B1667900) 11,17,21-Tripropionate Effects in Research Models
The systemic effects of glucocorticoids like Beclomethasone 11,17,21-Tripropionate are complex, involving a cascade of molecular events. Advanced omics technologies offer a holistic view of these processes by simultaneously measuring large numbers of biomolecules. nih.gov
Proteomics: This field investigates the entire set of proteins in a biological system. In the context of this compound research, proteomics can identify changes in protein expression and post-translational modifications that occur in response to the compound. This can reveal the specific cellular pathways modulated by the drug. For instance, studies on glucocorticoids are increasingly using proteomics to understand their influence on gene expression, which is a dynamic process affected by various factors including medications. nih.gov
Metabolomics and Lipidomics: Metabolomics is the comprehensive study of small molecules, or metabolites, within a biological system, while lipidomics is a subfield focused specifically on lipids. nih.gov These disciplines are particularly well-suited for studying diseases with environmental triggers and for capturing the history of cellular responses to exposures. nih.gov Untargeted metabolomics and lipidomics approaches can detect a wide array of previously unknown or uncharacterized metabolites and lipids, offering a semi-quantitative look at their relative abundance between different experimental groups. nih.gov This allows researchers to generate new hypotheses about a drug's mechanism of action. nih.gov For example, studies have shown that antipsychotic treatments are associated with changes in various lipid classes, including phosphatidylcholines and fatty acyls. mdpi.com Similar approaches can be applied to this compound to map its metabolic and lipidomic footprint, providing insights into its effects on cellular energy and signaling pathways.
Integrative Omics: The true power of these technologies lies in their integration. By combining proteomics, metabolomics, and lipidomics data with genomics and transcriptomics, researchers can construct a more complete picture of how this compound impacts cellular function. While these technologies are currently primarily used in research settings, their potential for future clinical applications in diseases like asthma is significant. nih.gov
High-Throughput Screening (HTS) and High-Content Screening (HCS) for this compound and Derivatives
High-Throughput Screening (HTS) and High-Content Screening (HCS) are powerful platforms for accelerating drug discovery and understanding compound activity.
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of chemical compounds to identify those that modulate a specific biological target. In the context of this compound, HTS can be used to screen libraries of its derivatives to identify molecules with improved properties, such as enhanced efficacy or a more favorable side-effect profile. For example, a recent study utilized a massively parallel reporter assay, a form of HTS, to test thousands of single nucleotide polymorphisms (SNPs) for their ability to modulate the activity of glucocorticoid-responsive regulatory elements. nih.gov This study identified 233 variants with allele-dependent activity, highlighting the power of HTS in dissecting the genetic basis of glucocorticoid response. nih.gov
High-Content Screening (HCS): HCS combines the automation of HTS with cellular imaging to provide more detailed information about a compound's effects. Instead of a single endpoint, HCS can simultaneously measure multiple cellular parameters, such as changes in morphology, protein localization, and organelle function. This provides a richer dataset for understanding the mechanism of action of this compound and its derivatives.
Development of Novel In Vitro and Ex Vivo Experimental Models for this compound Research
Traditional 2D cell culture models, while useful, often fail to recapitulate the complexity of native tissues. To better predict the in vivo effects of this compound, researchers are developing more sophisticated in vitro and ex vivo models.
3D Organoids and Spheroids: These are self-organizing 3D cell cultures that more closely mimic the structure and function of organs. Lung organoids, for example, can be used to study the anti-inflammatory effects of this compound in a more physiologically relevant context.
Organs-on-a-Chip: These microfluidic devices contain living cells in a continuously perfused system, simulating the microenvironment of an organ. They allow for the precise control of experimental conditions and can be used to study the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Precision-Cut Tissue Slices: This ex vivo technique involves using thin slices of tissue, such as from the lung or liver, which retain their native architecture and cell-cell interactions. These models are valuable for studying the tissue-specific effects of this compound.
Advanced Imaging Techniques for Tracking this compound in Biological Systems (e.g., PET, SPECT, MRI in animal models)
Visualizing the distribution and target engagement of this compound in a living organism is crucial for understanding its pharmacokinetics and pharmacodynamics. Advanced imaging techniques are making this possible.
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): These nuclear imaging techniques use radiolabeled molecules to track their distribution in the body. Researchers have successfully developed radiolabeled glucocorticoids for PET imaging to visualize glucocorticoid receptor (GR) expression in vivo. nih.gov For instance, a fluorine-18 (B77423) labeled corticosteroid, 18F-GR02, has been shown to accumulate in GR-positive tumors in animal models, and its uptake can be blocked by a GR antagonist. nih.gov Similarly, PET imaging has been used to track liposomal glucocorticoids, demonstrating their accumulation at sites of inflammation. nih.gov These approaches could be adapted to develop radiolabeled this compound to study its biodistribution and target engagement in real-time.
Magnetic Resonance Imaging (MRI): While not typically used for direct drug tracking, functional MRI (fMRI) can be used to assess the physiological effects of this compound on organ function, such as changes in blood flow or inflammation in the brain or lungs.
Super-Resolution Microscopy (SRM): At the subcellular level, super-resolution microscopy techniques, such as STED, PALM, and STORM, are breaking the diffraction limit of conventional light microscopy. nih.gov This allows researchers to visualize the interaction of this compound with its intracellular targets, such as the glucocorticoid receptor, with unprecedented detail. nih.gov
Integration of Artificial Intelligence and Machine Learning in this compound Research
The vast and complex datasets generated by omics, HTS, and advanced imaging require sophisticated analytical tools. Artificial intelligence (AI) and machine learning (ML) are emerging as indispensable for interpreting this data.
Predictive Modeling: AI/ML algorithms can be trained on large datasets to predict the biological activity of novel this compound derivatives, accelerating the drug discovery process.
Biomarker Discovery: Machine learning can identify complex patterns in omics data to discover novel biomarkers that predict patient response to this compound.
Image Analysis: AI-powered image analysis can automate the quantification of cellular features in HCS and advanced microscopy images, enabling high-throughput analysis of drug effects.
Systems Biology: By integrating data from multiple sources, AI/ML can help to build comprehensive models of the biological systems affected by this compound, leading to a deeper understanding of its mechanism of action.
Identification of Unexplored Research Questions and Hypotheses Related to this compound
Despite decades of research, many questions about this compound remain. The emerging methodologies discussed above open up new avenues for investigation.
Unexplored Research Questions:
How does the gut microbiome influence the metabolism and efficacy of this compound?
What are the long-term epigenetic changes induced by this compound, and how do they impact disease progression and treatment response?
Can personalized medicine approaches, guided by omics-based biomarkers, be developed to optimize this compound therapy for individual patients?
What are the specific roles of the different propionate (B1217596) esters at positions 11, 17, and 21 in the molecule's activity and metabolism?
Future Research Directions:
Future research should focus on leveraging these advanced methodologies to address these and other unanswered questions. The integration of multi-omics data with clinical information will be crucial for translating basic research findings into improved patient outcomes. The development of more sophisticated and physiologically relevant in vitro and animal models will enhance the predictive value of preclinical studies. Ultimately, a more comprehensive understanding of the molecular mechanisms of this compound will enable the development of next-generation glucocorticoid therapies with enhanced efficacy and reduced side effects.
Q & A
Q. What validated analytical methods are recommended for quantifying Beclomethasone 11,17,21-Tripropionate in nanoparticle formulations?
A reverse-phase high-performance liquid chromatography (RP-HPLC/UV) method is widely used for stability-indicating assays. Key parameters include:
- Column : C18 column with 5 µm particle size.
- Mobile phase : Acetonitrile:water (70:30 v/v) adjusted to pH 3.0 with phosphoric acid.
- Detection : UV at 240 nm.
- Robustness validation : Assess variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% acetonitrile) to ensure precision (RSD < 2%) .
- Sample preparation : Nanocapsule suspensions are dissolved in methanol, filtered (0.45 µm), and analyzed against certified reference materials traceable to pharmacopeial standards (USP, Ph. Eur.) .
Q. What solvent systems and reaction conditions minimize byproducts during synthesis?
Optimization involves:
- Solvent screening : Avoid chloroform due to safety and cost; use dichloromethane or acetone for higher yields (≥85%) and reduced byproducts (e.g., 4 and 5 in ).
- Acid catalysts : Trifluoroacetic acid (TFA) paired with p-toluenesulfonic acid (pTSA) selectively propionates the C17-hydroxyl group in steroidal systems.
- Reaction monitoring : TLC or HPLC to track conversion rates and identify intermediates .
Q. How should Beclomethasone derivatives be stored and handled to ensure stability?
- Storage : Tightly sealed containers in cool (2–30°C), dry, and ventilated areas. Protect from light and incompatible materials (e.g., strong oxidizers) .
- Safety protocols : Use PPE (gloves, lab coat, goggles) and follow spill procedures (neutralize with sodium bicarbonate, dispose via hazardous waste channels) .
Advanced Research Questions
Q. How does CYP3A-mediated metabolism influence the pharmacokinetic profile of this compound?
- In vitro models : Human lung or liver microsomes incubated with the compound (1–100 µM) show rapid conversion to 17-monopropionate (active metabolite) and free beclomethasone (weak anti-inflammatory).
- Enzyme kinetics : Calculate Vmax and Km using Lineweaver-Burk plots. CYP3A4/5 inhibitors (e.g., ketoconazole) reduce clearance rates by 60–80% .
- Pharmacokinetic modeling : Use compartmental models to predict systemic exposure and adrenal suppression risks during inhalational use .
Q. What strategies improve bioavailability in inhaled formulations through particle engineering?
- Microparticle generation : Utilize microdroplet evaporation to produce particles with 1–5 µm aerodynamic diameter for deep lung deposition.
- Excipient optimization : Combine with lactose carriers or lipid nanocapsules to enhance pulmonary retention.
- In vitro testing : Use cascade impactors to assess fine particle fraction (FPF > 30%) and dissolution profiles .
Q. How can data contradictions in metabolic pathway studies be resolved?
- Cross-validation : Compare LC-MS/MS data (quantifying 17-monopropionate) with radiolabeled tracer studies (³H-beclomethasone) in human hepatocytes.
- Gene silencing : CRISPR/Cas9 knockdown of CYP3A in cell lines to confirm metabolic dependency.
- Contradiction analysis : Apply statistical tools (e.g., Bland-Altman plots) to evaluate inter-lab variability in enzyme activity assays .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
